molecular formula C12H15BrClNO2 B1528880 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride CAS No. 1354949-85-1

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Cat. No.: B1528880
CAS No.: 1354949-85-1
M. Wt: 320.61 g/mol
InChI Key: URGSGHUOCJTVPO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a bromophenyl group attached to a pyrrolidinyl ring, which is further connected to an acetic acid moiety, and it is in the form of a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride typically involves multiple steps. One common approach is the reaction of 3-bromophenylacetic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The resulting amide is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The pyrrolidinyl ring can be reduced to form a piperidine derivative.

  • Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Various substituted bromophenyl compounds.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride: Similar structure with a different position of the bromine atom on the phenyl ring.

  • 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride: Similar structure with a piperidine ring instead of a pyrrolidine ring.

Uniqueness: 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride, with the chemical formula C12H15BrClNO2 and CAS number 1354949-85-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on diverse research findings.

PropertyValue
Molecular FormulaC12H15BrClNO2
Molecular Weight320.61 g/mol
IUPAC Name2-(3-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid; hydrochloride
Pubchem CID56814007

Anticancer Activity

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer activity. A study conducted on various pyrrolidine derivatives demonstrated their effectiveness against A549 human lung adenocarcinoma cells. The compound was tested alongside standard chemotherapeutic agents like cisplatin.

Case Study: Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of the compound at a concentration of 100 µM over 24 hours. The results showed that while some derivatives exhibited moderate activity, the incorporation of specific substituents significantly enhanced their efficacy. For instance, compounds with halogen substitutions (e.g., bromine and chlorine) reduced A549 cell viability significantly compared to non-substituted counterparts .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that certain derivatives possess selective activity against multidrug-resistant strains of Staphylococcus aureus.

The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways within the bacteria. This is particularly relevant in the context of rising antibiotic resistance, where traditional treatments fail against resistant strains .

Comparative Biological Activity Table

CompoundAnticancer Activity (A549 Cell Viability %)Antimicrobial Activity (S. aureus Inhibition)
This compoundModerate (64% viability)Effective against resistant strains
Compound with 4-ChlorophenylEnhanced (61% viability)High inhibition rates
Compound with DimethylaminoMost potent (lower than 50% viability)Moderate inhibition

Properties

IUPAC Name

2-(3-bromophenyl)-2-pyrrolidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14;/h3-5,8,11H,1-2,6-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSGHUOCJTVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.